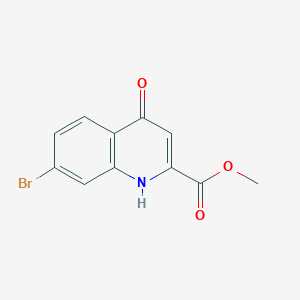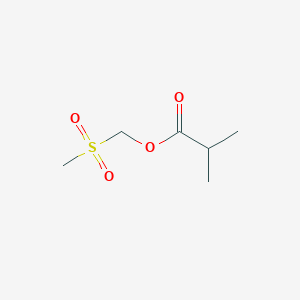
Methanesulfonylmethyl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonylmethyl 2-methylpropanoate is an organic compound with the molecular formula C6H12O4S It is a member of the ester family, characterized by the presence of a methanesulfonyl group attached to a methyl 2-methylpropanoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methanesulfonylmethyl 2-methylpropanoate can be synthesized through the esterification of methanesulfonyl chloride with 2-methylpropanoic acid in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the base acting as a catalyst to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Methanesulfonylmethyl 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Methanesulfonic acid.
Reduction: 2-methylpropanol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methanesulfonylmethyl 2-methylpropanoate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of methanesulfonylmethyl 2-methylpropanoate involves the interaction of its methanesulfonyl group with nucleophilic sites in biological molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of enzymes or other proteins. The ester group can also undergo hydrolysis, releasing the active methanesulfonyl moiety.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methanesulfonylmethyl acetate
- Methanesulfonylmethyl butanoate
- Methanesulfonylmethyl hexanoate
Uniqueness
Methanesulfonylmethyl 2-methylpropanoate is unique due to its specific ester structure, which imparts distinct reactivity and stability compared to other methanesulfonyl esters. Its branched alkyl chain provides steric hindrance, influencing its interaction with nucleophiles and other reagents.
Propriétés
Formule moléculaire |
C6H12O4S |
|---|---|
Poids moléculaire |
180.22 g/mol |
Nom IUPAC |
methylsulfonylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C6H12O4S/c1-5(2)6(7)10-4-11(3,8)9/h5H,4H2,1-3H3 |
Clé InChI |
GJQWTFSRWKQFEO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



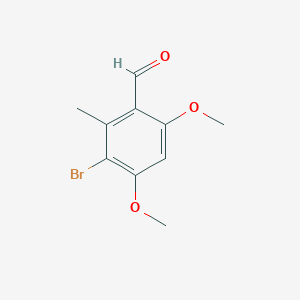
![4H,5H,6H,7H,8H-[1,2,3]triazolo[1,5-a]azepine-3-carboxylic acid](/img/structure/B13501155.png)
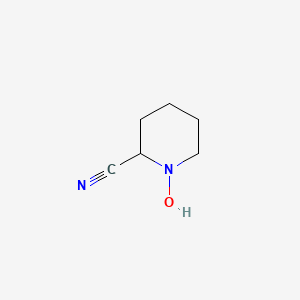
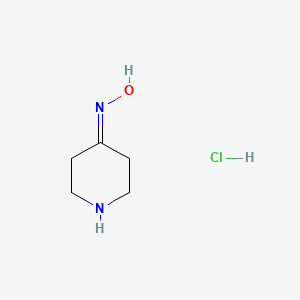
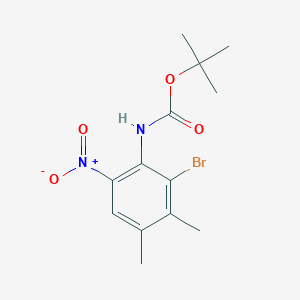
![N-[2-(azepan-1-yl)ethyl]acetamide, trifluoroacetic acid](/img/structure/B13501181.png)
amine](/img/structure/B13501191.png)
![2-[4-(pyridin-4-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine trihydrochloride](/img/structure/B13501194.png)
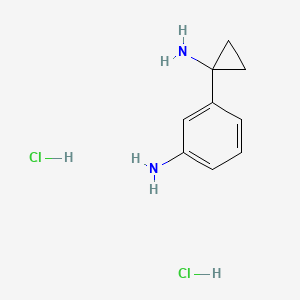

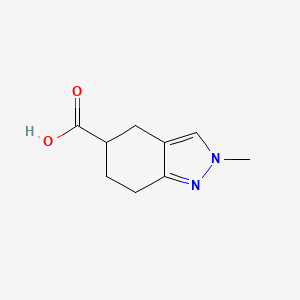
![6-Phenylspiro[3.3]heptan-1-one](/img/structure/B13501202.png)
